molecular formula C22H24N2O2 B3009615 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 850899-95-5

7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

Cat. No.: B3009615
CAS No.: 850899-95-5
M. Wt: 348.446
InChI Key: KZOZFXZMEJSPQW-UHFFFAOYSA-N
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Description

7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by the presence of a chromen-2-one core structure substituted with dimethyl groups at positions 7 and 8, and a phenylpiperazinylmethyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one typically involves the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions.

    Introduction of the dimethyl groups: The dimethyl groups at positions 7 and 8 can be introduced via Friedel-Crafts alkylation using appropriate alkylating agents.

    Attachment of the phenylpiperazinylmethyl group: This step involves the nucleophilic substitution reaction between the chromen-2-one intermediate and 4-phenylpiperazine in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylpiperazinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.

    Biology: It is used in research to understand its effects on cellular processes and pathways.

    Industry: The compound is explored for its potential use in the development of new drugs and chemical probes.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets such as receptors or enzymes. The phenylpiperazinylmethyl group is known to enhance binding affinity to certain receptors, leading to modulation of their activity. This can result in various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Similar structure with different substituents.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar pharmacophore with a different core structure.

Uniqueness

7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. The presence of both dimethyl groups and the phenylpiperazinylmethyl group contributes to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

7,8-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-8-9-20-18(14-21(25)26-22(20)17(16)2)15-23-10-12-24(13-11-23)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOZFXZMEJSPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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